Zervamicin iib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

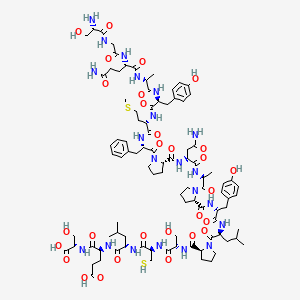

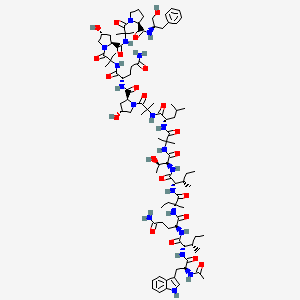

Zervamicin IIB is an antimicrobial peptide that interacts with the membrane of target cells to increase ion permeability . It is isolated from cultures of the fungus Emericellopsis salmosynnemata and belongs to the peptaibol family of antibiotics . Peptaibols are known for their activity against Gram-positive bacteria and their lack of toxicity towards eukaryotic cells . This compound consists of 16 amino acid residues and contains a high proportion of helix-promoting alpha, alpha-dialkylated amino acids .

準備方法

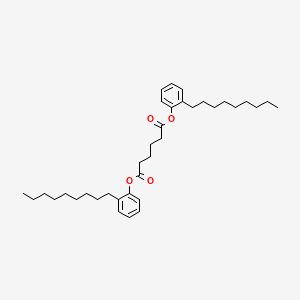

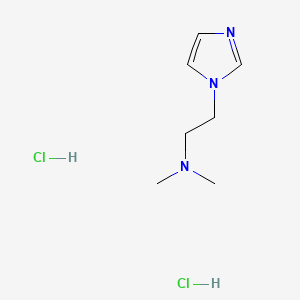

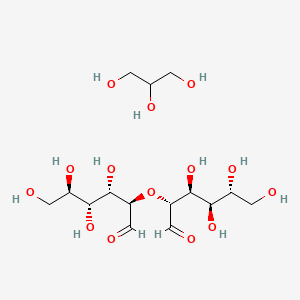

Zervamicin IIB can be prepared through both biosynthetic and chemical methods. The biosynthetic preparation involves the use of uniformly 13C- and 15N-enriched media to cultivate the fungus Emericellopsis salmosynnemata . The chemical synthesis involves the stepwise chain elongation of peptide segments using benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as an activating agent . The sterically hindered 2-aminoisobutyric acid is introduced by the BOP-dimethylaminopyridine system with preactivation of the carboxyl component .

化学反応の分析

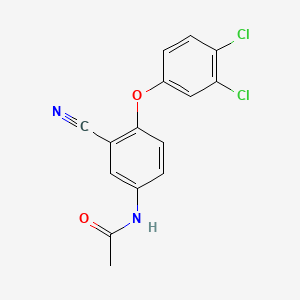

Zervamicin IIB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP) . The major products formed from these reactions are analogues of this compound with specific isotopic labels or modified amino acid residues .

科学的研究の応用

Zervamicin IIB has a wide range of scientific research applications. In chemistry, it is used to study the interaction of peptides with lipid bilayers and the formation of ion channels . In biology, it is used to investigate the mechanisms of antimicrobial peptides and their effects on cell membranes . In medicine, this compound is explored for its potential use in chemotherapeutic applications, particularly in oncology . Additionally, it has been studied for its effects on the locomotor activity of test mice, indicating potential neurological applications .

作用機序

The mechanism of action of zervamicin IIB involves its interaction with the cell membrane, leading to increased ion permeability . This peptide forms voltage-dependent ion channels in planar lipid bilayers . The molecular dynamics simulations suggest that the charge of the membrane surface influences the orientation of the this compound molecule, affecting its permeation into the membrane . The peptide forms transmembrane channels as bundles consisting of 4, 5, or 6 individual peptide monomers .

類似化合物との比較

Zervamicin IIB is compared with other peptaibols such as antiamoebin I and alamethicin . While all these compounds share the ability to form ion channels in membranes, this compound is unique due to its specific amino acid composition and the stability of its helical structure in different environments . Other similar compounds include hypomuricin and harzianin, which also belong to the peptaibol family and exhibit similar antimicrobial properties .

特性

CAS番号 |

79395-85-0 |

|---|---|

分子式 |

C90H139N19O22 |

分子量 |

1839.2 g/mol |

IUPAC名 |

(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C90H139N19O22/c1-19-48(6)68(99-71(117)62(94-51(9)112)40-53-43-93-58-31-26-25-30-57(53)58)78(124)97-60(34-36-67(92)116)73(119)106-90(18,21-3)82(128)101-69(49(7)20-2)79(125)100-70(50(8)111)80(126)105-86(10,11)81(127)98-61(38-47(4)5)74(120)103-89(16,17)84(130)108-44-55(113)41-64(108)76(122)96-59(33-35-66(91)115)72(118)102-88(14,15)85(131)109-45-56(114)42-65(109)77(123)104-87(12,13)83(129)107-37-27-32-63(107)75(121)95-54(46-110)39-52-28-23-22-24-29-52/h22-26,28-31,43,47-50,54-56,59-65,68-70,93,110-111,113-114H,19-21,27,32-42,44-46H2,1-18H3,(H2,91,115)(H2,92,116)(H,94,112)(H,95,121)(H,96,122)(H,97,124)(H,98,127)(H,99,117)(H,100,125)(H,101,128)(H,102,118)(H,103,120)(H,104,123)(H,105,126)(H,106,119)/t48-,49-,50+,54+,55+,56+,59-,60-,61-,62-,63-,64-,65-,68-,69-,70-,90+/m0/s1 |

InChIキー |

ORHLIQNDLPNECR-ABXCHVPDSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C |

正規SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)